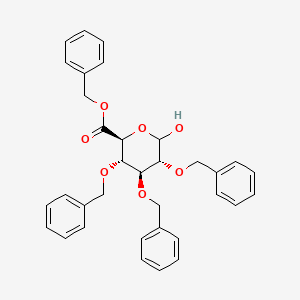

2,3,4-Tri-O-benzyl-D-glucuronate de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in the study of carbohydrate chemistry, glycan formation and degradation, enzyme activity related to glycans, protein-glycan recognition, and the role of glycans in biological systems .

Applications De Recherche Scientifique

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It aids in the study of glycan structures and their biological functions.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Industry: It is employed in the production of glycan-related products and in the study of drug metabolism

Mécanisme D'action

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a complex compound that is used extensively in the biomedical sector for drug formulation and disease investigation The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it plays an integral role as a precursor in synthesizing glucuronide conjugates . These conjugates are crucial in the metabolism of many drugs, facilitating their excretion from the body.

Biochemical Pathways

The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps to make substances more water-soluble and therefore more easily excreted via the kidneys . The specific biochemical pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

As a glucuronide conjugate precursor, it’s likely to be involved in drug metabolism processes .

Result of Action

The result of the action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is its contribution to the formation of glucuronide conjugates, which are critical for drug metabolism and excretion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate typically involves the protection of hydroxyl groups on D-glucuronic acid followed by benzylation. The process includes:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucuronic acid are protected using benzyl groups to prevent unwanted reactions.

Benzylation: The protected D-glucuronic acid is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protective groups to yield Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate.

Industrial Production Methods: Industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Types of Reactions:

Oxidation: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Compounds with substituted functional groups.

Comparaison Avec Des Composés Similaires

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronide: Similar in structure but differs in the functional groups attached.

Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl group instead of benzyl group.

Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl group instead of benzyl group.

Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying specific glycan interactions and pathways .

Propriétés

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVCCVFRMQHQJ-NVUQYOTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)

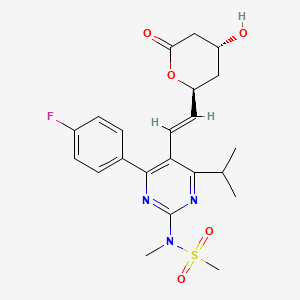

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)